molecular formula C15H13N3O2 B11778879 5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine

5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11778879
M. Wt: 267.28 g/mol
InChI Key: GNBFECRDNAAVLM-UHFFFAOYSA-N
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Description

5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzyloxy group and the phenyl ring in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-(benzyloxy)benzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as molecular sieves, and green chemistry techniques, such as sonication, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.

    Reduction: Reduction of the oxadiazole ring can produce amine derivatives.

    Substitution: Electrophilic aromatic substitution results in nitro or halogenated derivatives.

Scientific Research Applications

5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit EGFR kinase, which plays a crucial role in cell proliferation and survival . The compound binds to the ATP-binding site of the kinase, thereby preventing its activation and subsequent signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione
  • 3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole

Uniqueness

5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the specific positioning of the benzyloxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-(3-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H13N3O2/c16-15-18-17-14(20-15)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,18)

InChI Key

GNBFECRDNAAVLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN=C(O3)N

Origin of Product

United States

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